molecular formula C16H17NO2 B12525795 N-(5-methoxy-2-methylphenyl)-4-methylbenzamide CAS No. 712298-93-6

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide

Cat. No.: B12525795
CAS No.: 712298-93-6
M. Wt: 255.31 g/mol
InChI Key: TVCNQXRMHSKATF-UHFFFAOYSA-N
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Description

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position of the phenyl ring, which is attached to a 4-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-2-methylphenyl)-4-methylbenzamide typically involves the reaction of 5-methoxy-2-methylaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(5-hydroxy-2-methylphenyl)-4-methylbenzamide.

    Reduction: Formation of N-(5-methoxy-2-methylphenyl)-4-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methoxy-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methoxy-2-methylphenyl)acetamide
  • N-(5-methoxy-2-methylphenyl)propionamide
  • N-(5-methoxy-2-methylphenyl)butyramide

Uniqueness

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

712298-93-6

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-11-4-7-13(8-5-11)16(18)17-15-10-14(19-3)9-6-12(15)2/h4-10H,1-3H3,(H,17,18)

InChI Key

TVCNQXRMHSKATF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)C

Origin of Product

United States

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